Ethyl propylalaninate

Description

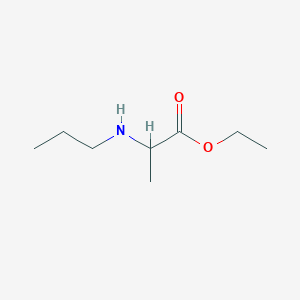

Ethyl propylalaninate is a synthetic ester derivative of alanine, an α-amino acid.

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

ethyl 2-(propylamino)propanoate |

InChI |

InChI=1S/C8H17NO2/c1-4-6-9-7(3)8(10)11-5-2/h7,9H,4-6H2,1-3H3 |

InChI Key |

CYMZOMZDCGFPGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanine,N-propyl-,ethylester(9CI) can be synthesized through esterification reactions. One common method involves the reaction of L-alanine with propyl alcohol and ethyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of L-Alanine,N-propyl-,ethylester(9CI) involves large-scale esterification processes. These processes use continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and efficient separation techniques ensures the production of high-quality L-Alanine,N-propyl-,ethylester(9CI).

Chemical Reactions Analysis

Types of Reactions

L-Alanine,N-propyl-,ethylester(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted esters and amides

Scientific Research Applications

L-Alanine,N-propyl-,ethylester(9CI) has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of L-Alanine,N-propyl-,ethylester(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release L-alanine and the corresponding alcohols. These metabolites can then participate in various metabolic pathways, influencing cellular functions and biochemical processes.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

*Estimated based on structural analogs.

Key Findings:

Solubility Trends : this compound exhibits lower water solubility compared to ethyl alaninate due to its longer alkyl chain (propyl vs. ethyl), aligning with trends observed in other esters .

Stability : Its moderate stability under neutral conditions suggests susceptibility to hydrolysis, a common trait in esters with branched chains. This contrasts with mthis compound, which shows higher stability due to steric hindrance from the methyl group .

Applications: Unlike impurities such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (a pharmaceutical degradation product), this compound is primarily used in synthesis rather than as a controlled impurity.

Biological Activity

Ethyl propylalaninate is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from propylalanine and ethanol. Its molecular formula is C₉H₁₉NO₂, and it features a propyl group attached to the amino acid alanine through an ester linkage. Understanding its chemical structure is crucial for exploring its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to interact with various enzymes, potentially inhibiting their function. For example, studies on related esters indicate that they may bind to cyclooxygenase (COX) enzymes and dihydrofolate reductase (DHFR), leading to anti-inflammatory and antimicrobial effects .

- Antimicrobial Activity : this compound may exhibit antimicrobial properties against certain pathogens. In vitro studies are needed to establish its effectiveness against specific bacterial strains.

- Anti-inflammatory Effects : Compounds with similar structures often possess anti-inflammatory properties. This compound's potential to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial activity of various esters, including this compound, against Mycobacterium abscessus. The results indicated that certain derivatives exhibited significant minimum inhibitory concentrations (MIC), suggesting potential use as antimycobacterial agents.

- Anti-inflammatory Potential : In a separate study focusing on the anti-inflammatory effects of related compounds, this compound was evaluated for its ability to reduce carrageenan-induced edema in animal models. Results showed a reduction in edema volume comparable to standard anti-inflammatory drugs like diclofenac.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₉NO₂ |

| Potential Biological Activities | Antimicrobial, Anti-inflammatory |

| MIC Against Mycobacterium abscessus | 1.56 mg/mL |

| Edema Reduction (after 4 hours) | ~40% reduction |

Q & A

Basic Question: What are the key spectroscopic methods for identifying Ethyl propylalaninate in complex mixtures, and how should data be validated?

Methodological Answer:

this compound can be characterized using nuclear magnetic resonance (NMR) for structural elucidation (e.g., H and C spectra), infrared spectroscopy (IR) to confirm functional groups, and mass spectrometry (MS) for molecular weight validation. To ensure accuracy, cross-reference spectral data with published literature and use internal standards (e.g., tetramethylsilane for NMR calibration). For validation, replicate experiments under controlled conditions and compare results with peer-reviewed studies to confirm consistency .

Advanced Question: How can researchers address discrepancies in reported reaction yields for this compound synthesis across studies?

Methodological Answer:

Discrepancies in yields may arise from variations in catalysts, solvent purity, or reaction temperatures. To resolve contradictions:

Systematic Review : Follow Cochrane Handbook guidelines to critically evaluate methodologies, sample sizes, and controls in existing studies .

Reproducibility Testing : Replicate experiments using standardized protocols (e.g., anhydrous solvents, inert atmospheres).

Statistical Analysis : Apply ANOVA or regression models to assess variability significance. Report confidence intervals to contextualize yield ranges .

Basic Question: What are the standard protocols for synthesizing this compound in academic settings?

Methodological Answer:

A typical synthesis involves:

Esterification : React propylalanine with ethanol under acid catalysis (e.g., HSO).

Purification : Use fractional distillation or column chromatography to isolate the ester.

Purity Verification : Confirm via thin-layer chromatography (TLC) and melting point analysis. Document solvent ratios, catalyst concentrations, and reaction times to ensure reproducibility .

Advanced Question: How should researchers design experiments to determine the thermal stability of this compound under varying environmental conditions?

Methodological Answer:

Controlled Degradation Studies : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor mass loss and phase transitions at incremental temperatures (e.g., 25°C to 300°C).

Environmental Variables : Test stability under humidity (e.g., 30–90% RH) and oxidative conditions.

Kinetic Modeling : Apply the Arrhenius equation to predict degradation rates. Validate models using accelerated aging tests .

Advanced Question: What statistical approaches are recommended for analyzing variability in this compound’s bioactivity data?

Methodological Answer:

Multivariate Analysis : Use principal component analysis (PCA) to identify confounding variables (e.g., solvent polarity, pH).

Dose-Response Modeling : Fit data to Hill or Langmuir equations to quantify efficacy thresholds.

Error Propagation : Calculate standard deviations across triplicate assays and report uncertainties in IC values. For non-normal distributions, employ non-parametric tests like Kruskal-Wallis .

Basic Question: How can researchers ensure the accuracy of solubility measurements for this compound in different solvents?

Methodological Answer:

Saturation Method : Gradually add the compound to a solvent until undissolved residue persists.

Gravimetric Analysis : Filter saturated solutions, evaporate solvents, and weigh residual solids.

Cross-Validation : Compare results with HPLC-based quantification to detect systematic errors. Document temperature and agitation rates, as these critically influence solubility .

Advanced Question: What strategies mitigate biases in computational modeling of this compound’s pharmacokinetic properties?

Methodological Answer:

Model Validation : Use leave-one-out cross-validation (LOOCV) to assess predictive accuracy.

Diverse Datasets : Train models on data from multiple in vitro and in vivo studies to reduce overfitting.

Uncertainty Quantification : Report 95% confidence intervals for parameters like bioavailability and clearance rates. Reference the Extended Essay Guide’s criteria for critical evaluation of computational methods .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

Hazard Assessment : Review SDS for toxicity data (e.g., LD, mutagenicity).

Engineering Controls : Use fume hoods for synthesis and glove boxes for weighing.

Waste Management : Neutralize acidic byproducts before disposal. Document spill response procedures and train personnel in emergency protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.